molecular formula CH4O4P- B1259592 Hydroxymethylphosphonate(1-)

Hydroxymethylphosphonate(1-)

Cat. No.: B1259592
M. Wt: 111.01 g/mol
InChI Key: GTTBQSNGUYHPNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethylphosphonate(1-) is an anionic form of hydroxymethylphosphonic acid, a compound of significant interest in medicinal and materials chemistry. Its structure, featuring a direct carbon-phosphorus bond, makes it a stable bioisostere for phosphate and carboxylate groups, which is valuable for designing enzyme inhibitors and modifying the physicochemical properties of bioactive molecules . Research into related phosphonate and phosphinate compounds has demonstrated their potential as key intermediates for synthesizing more complex molecules, such as hydroxymethylene-(phosphinyl)phosphonates (HMPPs), which are being investigated for their antitumor properties . These analogues are explored as bone-targeting agents with altered affinity for bone mineral compared to traditional bisphosphonates, and they have shown encouraging antiproliferative activities on various human cancer cell lines, including breast, pancreas, and lung cancers . Furthermore, the core hydroxymethylphosphonate structure is a building block for synthesizing derivatives like di-polyoxylalkylene hydroxymethylphosphonate, which has historical applications as a stabilizer, plasticizer, and flame retardant . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

CH4O4P-

Molecular Weight

111.01 g/mol

IUPAC Name

hydroxy(hydroxymethyl)phosphinate

InChI

InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)/p-1

InChI Key

GTTBQSNGUYHPNK-UHFFFAOYSA-M

Canonical SMILES

C(O)P(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Pudovik Reaction: Dialkyl Phosphite and Carbonyl Substrates

The Pudovik reaction, involving the nucleophilic addition of dialkyl phosphites to aldehydes or ketones, remains the most atom-economical method for synthesizing α-hydroxyphosphonates. Under base-catalyzed conditions, dialkyl phosphites (e.g., dimethyl or diethyl phosphite) react with carbonyl compounds to yield hydroxymethylphosphonate esters (Fig. 1A). Catalysts such as triethylamine, magnesium oxide, or barium hydroxide facilitate the reaction, with yields ranging from 78% to 99% depending on substrate electronic effects. For example, benzaldehyde derivatives with electron-withdrawing groups exhibit accelerated reaction kinetics due to enhanced electrophilicity at the carbonyl carbon.

Table 1: Catalyst Systems for Pudovik Reaction

Catalyst Solvent Reaction Time (h) Yield (%)
Triethylamine Acetone 2–4 85–99
MgO Solvent-free 24 70–80
Ba(OH)₂·8H₂O THF 12 65–75

Microwave irradiation and mechanochemical grinding have emerged as sustainable alternatives, reducing reaction times to 10–30 minutes under solvent-free conditions.

Abramov Reaction: Trialkyl Phosphite and Carbonyl Substrates

The Abramov reaction employs trialkyl phosphites (e.g., triethyl or triisopropyl phosphite) reacting with aldehydes in acidic media to form α-hydroxyphosphonates. This method is particularly effective for sterically hindered substrates, with boron trifluoride or acetic acid commonly used as catalysts. A patented protocol (WO2012046114A1) details the large-scale synthesis of trialkyl phosphites, emphasizing temperature-controlled addition (75–110°C) followed by vacuum distillation to isolate high-purity intermediates. The resulting trialkyl phosphites are then reacted with formaldehyde derivatives to yield hydroxymethylphosphonate esters.

Hydrolysis of Dialkyl α-Hydroxyphosphonates

Acidic Hydrolysis Kinetics

Dialkyl α-hydroxyphosphonates undergo stepwise acidic hydrolysis to yield hydroxymethylphosphonate(1−). The process involves initial protonation of the phosphoryl oxygen, followed by nucleophilic attack by water at the phosphorus center (SN2 mechanism). Kinetic studies using ³¹P NMR spectroscopy reveal pseudo-first-order kinetics for both hydrolysis steps, with the second P–O bond cleavage being rate-determining (Table 2).

Table 2: Rate Constants for Hydrolysis of Dialkyl α-Hydroxyphosphonates

Substituent (R) $$ k_1 $$ (h⁻¹) $$ k_2 $$ (h⁻¹)
PhCH₂ 1.12 0.20
PhCHMe 0.51 0.11
Ph(CH₂)₂ 0.70 0.15

Electron-withdrawing groups (e.g., nitro, cyano) accelerate hydrolysis, while electron-donating groups (e.g., methoxy) retard the reaction.

Green Synthesis Protocols

Solvent Minimization and Crystallization

A solvent-reduced method involves refluxing equimolar amounts of benzaldehyde and dialkyl phosphite in acetone with 10 mol% triethylamine. Post-reaction, n-pentane is added to induce crystallization, bypassing chromatography and achieving 78–99% yields. This protocol reduces volatile organic solvent use by 90% compared to traditional methods.

Industrial-Scale Production

Market-Relevant Synthesis

Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0) is produced globally via continuous-flow Pudovik reactions, with annual consumption exceeding 500 metric tons. Process optimizations focus on catalyst recycling and in-line purification using membrane filtration to meet pharmaceutical-grade standards.

Comparative Analysis of Methods

Method Advantages Limitations
Pudovik Reaction High atom economy, scalable Requires base catalysts
Abramov Reaction Tolerates steric hindrance Acidic conditions needed
Acidic Hydrolysis Converts esters to acids directly Slow kinetics for bulky groups
Green Protocol Eco-friendly, minimal purification Limited to aromatic aldehydes

Q & A

Q. What are the established protocols for synthesizing Hydroxymethylphosphonate(1-) derivatives?

Hydroxymethylphosphonate(1-) derivatives are typically synthesized via H-phosphonate chemistry, leveraging oxidative coupling reactions with binucleophiles (e.g., amines or alcohols). A common approach involves reacting H-phosphonate esters with hydroxyl-containing precursors under controlled pH and temperature conditions . Solvent selection is critical; polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency by stabilizing intermediates. For example, Nicholson and Vaughn (1971) describe tetramethyl alkyl-1-hydroxy-1,1-diphosphonate synthesis using methanol as a solvent, achieving yields >75% under reflux . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. What safety precautions are necessary when handling Hydroxymethylphosphonate(1-) in laboratory settings?

Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Collect spills using non-sparking tools and dispose in sealed containers. Avoid water rinses to prevent environmental contamination .
  • Emergency Measures : For eye exposure, irrigate with water for ≥15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Q. Which spectroscopic techniques are recommended for characterizing Hydroxymethylphosphonate(1-)?

Structural confirmation requires multi-technique validation:

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphonate resonance (δ ~10–20 ppm), while 1^{1}H NMR confirms hydroxymethyl groups (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 111.993 for [M-H]^-) verifies molecular weight .
  • Infrared (IR) Spectroscopy : Peaks at ~1050 cm1^{-1} (P-O stretching) and ~3400 cm1^{-1} (O-H stretching) support functional group identification .

Advanced Research Questions

Q. How can researchers optimize solvent systems to improve the yield of Hydroxymethylphosphonate(1-) synthesis?

Solvent optimization involves:

  • Screening Polar vs. Nonpolar Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Nonpolar solvents (e.g., toluene) reduce byproducts but slow kinetics .
  • Temperature Gradients : Conduct reactions at 50–80°C to balance reactivity and decomposition rates.
  • Additives : Use catalytic bases (e.g., triethylamine) to deprotonate intermediates, accelerating coupling efficiency . Example: Nagy et al. (2016) achieved 89% yield in DMF at 70°C, compared to 62% in THF under identical conditions .

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

Contradictory data require:

  • Cross-Validation : Combine 31^{31}P NMR with X-ray crystallography or DFT calculations to confirm bond angles and hybridization states .
  • Error Analysis : For mass spectrometry, ensure calibration with internal standards (e.g., sodium trifluoroacetate) to minimize instrument drift .
  • Replicate Experiments : Perform ≥3 independent syntheses and analyses to distinguish technical variability from structural anomalies .

Q. How can researchers address low reproducibility in Hydroxymethylphosphonate(1-) synthesis across laboratories?

Mitigation strategies include:

  • Standardized Protocols : Document exact reagent grades (e.g., anhydrous solvents), stirring rates, and moisture control measures .
  • Batch Analysis : Use HPLC to verify precursor purity (>98%) before reactions .
  • Inter-Lab Collaboration : Share characterized reference samples (e.g., via 13^{13}C NMR) to align analytical baselines .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Hydroxymethylphosphonate(1-) bioactivity studies?

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50_{50} values.
  • Error Reporting : Use error bars representing SEM (n ≥5) or individual data points (n <5) .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalies without biasing trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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